
Ethyl4-(aminomethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(aminomethyl)picolinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol It is an ester derivative of picolinic acid, featuring an ethyl group and an aminomethyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(aminomethyl)picolinate typically involves the esterification of picolinic acid followed by the introduction of the aminomethyl group. One common method is the reaction of picolinic acid with ethanol in the presence of a strong acid catalyst to form ethyl picolinate. Subsequently, the aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of ethyl 4-(aminomethyl)picolinate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(aminomethyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(aminomethyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(aminomethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions or proteins, thereby influencing various biochemical pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl picolinate: An ester of picolinic acid without the aminomethyl group.
Methyl 4-(aminomethyl)picolinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(Aminomethyl)picolinic acid: The carboxylic acid form without the ethyl ester group.
Uniqueness
Ethyl 4-(aminomethyl)picolinate is unique due to the presence of both the ethyl ester and aminomethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
ethyl 4-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6,10H2,1H3 |
Clé InChI |
FRIYRKPCSKIAJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



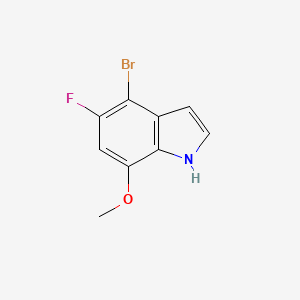
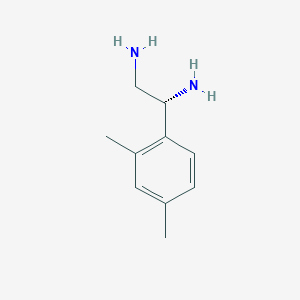
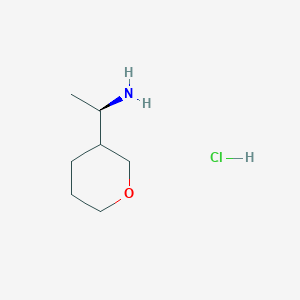
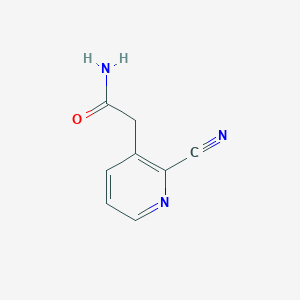
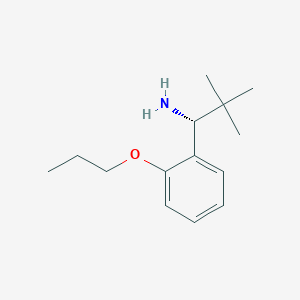
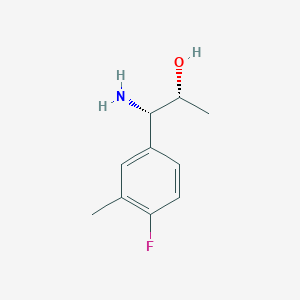
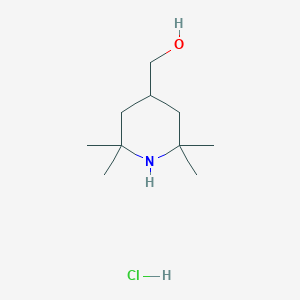
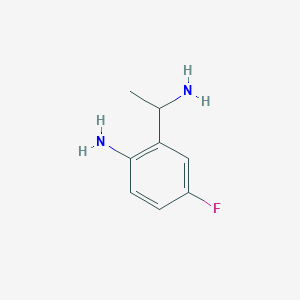
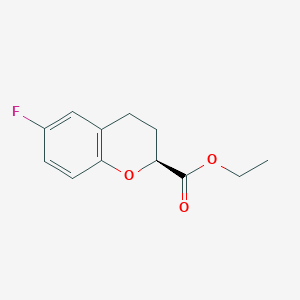
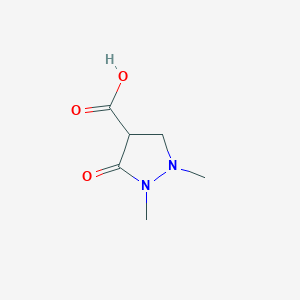
![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)

